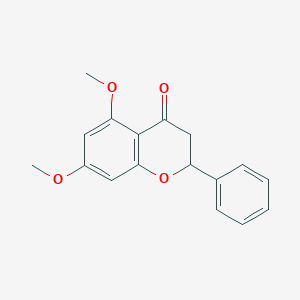

5,7-Dimethoxyflavanone

Overview

Description

Synthesis Analysis

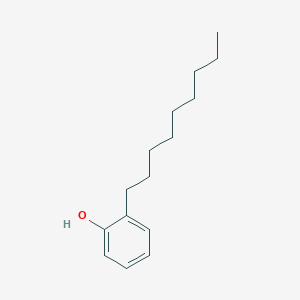

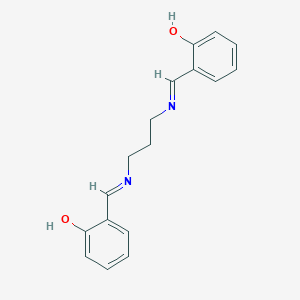

The synthesis of 5,7-Dimethoxyflavanone and related compounds has been explored through various chemical pathways. A notable study outlines the synthesis of natural homoisoflavonoids, closely related to 5,7-Dimethoxyflavanone, via a linear step process starting from known 4-chromenones, highlighting chemoselective reduction and selective deprotection methods (Lee et al., 2016). Another approach for synthesizing flavonoid derivatives, including the target compound, involves a multi-step process that utilizes commercially available phenols, showcasing the versatility in creating these complex structures (Kim et al., 2022).

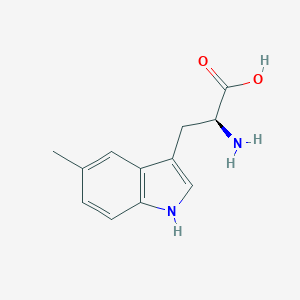

Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxyflavanone is characterized by the presence of two methoxy groups at the 5th and 7th positions of the flavanone skeleton. This structural arrangement significantly influences its chemical behavior and biological activity. Structural elucidation techniques, such as NMR and mass spectrometry, have been pivotal in confirming the configurations of synthesized compounds (Hong-qi, 2009).

Chemical Reactions and Properties

5,7-Dimethoxyflavanone participates in various chemical reactions, reflective of its functional groups. Studies have explored its reactivity, particularly focusing on its potential to undergo transformations such as the formation of antimicrobial agents through modifications of its hydroxyflavanone derivatives (Zhang et al., 2016). These reactions underscore the compound's chemical versatility and potential for pharmaceutical applications.

Physical Properties Analysis

The physical properties of 5,7-Dimethoxyflavanone, such as solubility, melting point, and stability, are influenced by its molecular structure. The methoxy groups contribute to its lipophilicity, affecting its absorption and bioavailability in biological systems. However, specific studies detailing these properties are limited, emphasizing the need for further research in this area.

Chemical Properties Analysis

5,7-Dimethoxyflavanone's chemical properties, including its reactivity towards other compounds and stability under various conditions, are essential for understanding its potential applications. Its antioxidant and potential chemopreventive properties have been highlighted, with studies demonstrating its ability to inhibit P-glycoprotein, suggesting implications for overcoming cancer multi-drug resistance (Teng et al., 2021).

Scientific Research Applications

Synthetic Chemistry : 5,7-Dimethoxyflavanone can be converted into flavanols and other substances with similar mass spectra, like xanthorrhone, through chemical reactions (Birch, Dahl, & Pelter, 1969).

Cancer Research : Studies have shown that derivatives of 5,7-Dimethoxyflavanone, such as 4′,7-Dimethoxyflavanone, exhibit antiproliferative effects and can induce cell cycle arrest and apoptosis in cancer cells, specifically in human breast cancer MCF-7 cells (Choi, Lee, & Kim, 2011).

Botanical Research : This compound has been isolated from various plant species like Boesenbergia pandurata and Piper caninum. It is one of the flavonoids that contribute to the chemical diversity and potential medicinal properties of these plants (Jaipetch, Reutrakul, Tuntiwachwuttikul, & Santisuk, 1983; Wan Mohd Nuzul Hakimi Wan Salleh, Ahmad, & Yen, 2015).

Pharmacology and Traditional Medicine : It shows promising anti-inflammatory activities, as observed in studies involving compounds isolated from Caesalpinia pulcherrima (Rao, Fang, & Tzeng, 2005).

Neuroprotective and Anti-Amnestic Agents : Certain derivatives of 5,7-Dimethoxyflavanone are being studied as potent acetylcholinesterase inhibitors and anti-amnestic agents, potentially useful in managing Alzheimer’s disease (Anand & Singh, 2012).

Antimicrobial Properties : This compound has demonstrated antimicrobial activity against drug-resistant bacteria like Klebsiella pneumoniae, which are known to produce extended-spectrum β-lactamases (Özçelik, Orhan, Ozgen, & Ergun, 2008).

Antileishmanial Effect : Studies have indicated that certain derivatives of 5,7-Dimethoxyflavanone exhibit antileishmanial activity, potentially offering a new approach for drug discovery and development against skin disorders like cutaneous leishmaniasis (Robledo et al., 2015).

Pharmacokinetic Studies : The distribution and elimination of 5,7-Dimethoxyflavanone in the body have been studied in mice, providing critical information for evaluating its therapeutic potential and safety (Bei & An, 2016; Bei & An, 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethoxyflavanone | |

CAS RN |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

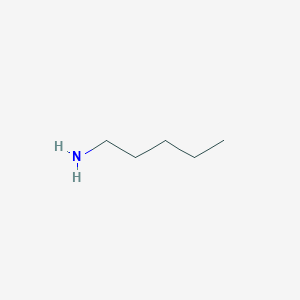

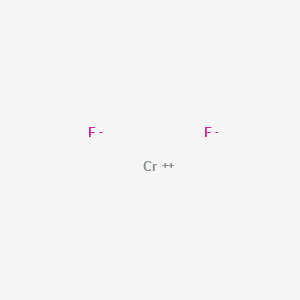

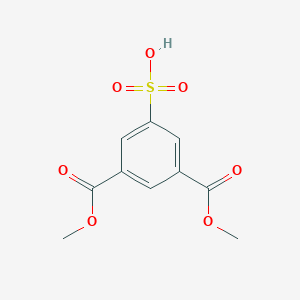

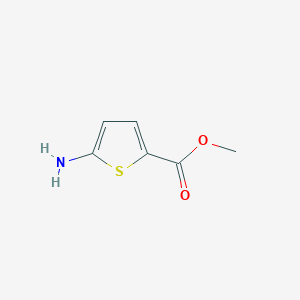

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

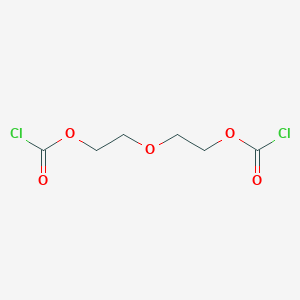

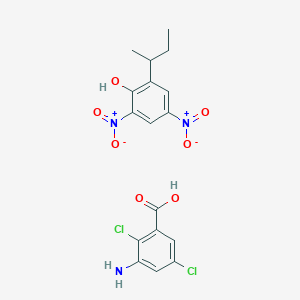

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.